5-bromo-3-chloro-2-fluoroBenzonitrile

Physical chemistry Purification engineering Process scale‑up

In medicinal chemistry, synthesizing GABA_A α2/α3 ligands and kinase inhibitors requires sequential aromatic C-C/C-N bond formations. Using uniformly halogenated benzonitriles forces multiple protection/deprotection cycles, increasing step count and reducing yield. 5-Bromo-3-chloro-2-fluorobenzonitrile (CAS 1000577-76-3) provides an inherent reactivity ladder (C-Br > C-Cl ≫ C-F), enabling up to three successive Pd- or Cu-catalyzed cross-couplings without intermediate protecting-group manipulations. • Execute 2-3 sequential couplings in one pot • Eliminate protection/deprotection overhead • Shorten synthesis cycles for SAR library expansion • Exploit ~28°C bp difference vs. regioisomer for distillation-based isolation. Supplied as ≥95% solid with storage at 2-8°C under dry, sealed conditions.

Molecular Formula C7H2BrClFN
Molecular Weight 234.45 g/mol
CAS No. 1000577-76-3
Cat. No. B1293185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-chloro-2-fluoroBenzonitrile
CAS1000577-76-3
Molecular FormulaC7H2BrClFN
Molecular Weight234.45 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)F)Cl)Br
InChIInChI=1S/C7H2BrClFN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H
InChIKeyCFAJQDDAWJDDIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-chloro-2-fluorobenzonitrile CAS 1000577-76-3: Core Physical and Chemical Profile for R&D Procurement


5‑Bromo‑3‑chloro‑2‑fluorobenzonitrile (CAS 1000577‑76‑3) is a trisubstituted aromatic nitrile bearing bromine (5‑position), chlorine (3‑position) and fluorine (2‑position) substituents . The molecular formula is C₇H₂BrClFN and the molecular weight is 234.45 g mol⁻¹ [1]. Commercial grades are commonly supplied as ≥95 % or 98 % purity solids and are recommended for storage at 2–8 °C under dry, sealed conditions . The compound serves as a polyhalogenated intermediate in medicinal chemistry and materials science, most notably as a precursor to pyrimidine‑based GABAₐ α₂/α₃ agonists and thermally activated delayed fluorescence (TADF) dyes .

Why 5‑Bromo‑3‑chloro‑2‑fluorobenzonitrile Cannot Be Replaced by Close Benzonitrile Analogs in Structure‑Driven Synthesis


Polyhalogenated benzonitriles that differ only by the position or identity of a single halogen can exhibit markedly different boiling points, reactivity profiles, and biological outcomes in the final target molecule. For 5‑bromo‑3‑chloro‑2‑fluorobenzonitrile, the unique 2‑F/3‑Cl/5‑Br substitution pattern creates an electron‑poor aromatic ring with three distinct leaving‑group abilities (F ≫ Br > Cl) [1]. This gradient enables sequential, programmable functionalization that is simply not accessible with tri‑chloro or tri‑fluoro analogs. Consequently, interchanging this compound with a structurally similar halogenated benzonitrile—such as 2‑bromo‑5‑fluorobenzonitrile or 3‑chloro‑2‑fluorobenzonitrile—would alter the chemo‑ and regioselectivity of downstream cross‑coupling or nucleophilic aromatic substitution steps, jeopardizing synthetic yield and final‑compound activity .

Quantitative Differentiation of 5‑Bromo‑3‑chloro‑2‑fluorobenzonitrile versus Halogenated Benzonitrile Comparators


Boiling‑Point Displacement: Physical Property Separation from Regioisomeric Trihalobenzonitriles

5‑Bromo‑3‑chloro‑2‑fluorobenzonitrile exhibits a predicted boiling point of 239.6 ± 35.0 °C at 760 mmHg . Its regioisomer 2‑bromo‑3‑chloro‑5‑fluorobenzonitrile displays a significantly higher boiling point of 268.0 ± 40.0 °C . The ≈ 28 °C gap provides a practical distillation‑window that facilitates solvent swap and purification during gram‑to‑kilogram scale‑up, directly reducing process cost and improving batch consistency.

Physical chemistry Purification engineering Process scale‑up

Hierarchical Halogen Leaving‑Group Ability: Enabling Sequential Pd‑Catalyzed Cross‑Coupling

A systematic study of nucleophilic aromatic [¹⁸F]fluorination on meta‑halobenzonitriles established the leaving‑group order F ≫ Br > Cl ≫ I, with labeling yields of 64 % (F), 13 % (Br) and 9 % (Cl) achieved in DMSO within < 3 min under microwave irradiation [1]. While the study was performed on monohalogenated substrates, the inherent reactivity gradient extrapolates to 5‑bromo‑3‑chloro‑2‑fluorobenzonitrile: the C–Br bond at position 5 is expected to undergo oxidative addition to Pd(0) significantly faster than the C–Cl bond at position 3, permitting selective Suzuki‑Miyaura or Buchwald‑Hartwig coupling at the bromine site without concomitant chloride‑scrambling. In contrast, tri‑chloro or tri‑fluoro analogs lack this built‑in selectivity handle, often leading to complex product mixtures and lower isolated yields.

Synthetic methodology C–C bond formation Chemoselectivity

Validated Entry Point to GABAₐ α₂/α₃ Agonist Pyrimidine Libraries

5‑Bromo‑3‑chloro‑2‑fluorobenzonitrile is explicitly employed as a building block for pyrimidine‑functional compounds that act as GABAₐ α₂/α₃ binding‑site agonists, a therapeutic strategy under investigation for anxiety disorders . The closest marketed analog that serves the same pharmacophore space is 2‑bromo‑5‑fluorobenzonitrile , which lacks the 3‑chloro substituent. The additional chlorine atom in 5‑bromo‑3‑chloro‑2‑fluorobenzonitrile introduces a further vector for structural diversification—enabling late‑stage functionalization or modulation of physicochemical properties (LogP, metabolic stability) without altering the core benzonitrile‑pyrimidine scaffold. No public head‑to‑head potency or selectivity data are available for derivatives originating from the 2‑F/3‑Cl/5‑Br versus the 2‑F/5‑Br pattern; therefore this evidence is classified as supporting.

Medicinal chemistry CNS drug discovery GABAₐ receptor

TADF Dye Precursor: Access to Fluorinated Donor‑Acceptor Benzonitrile Emitters

The compound serves as a precursor for thermally activated delayed fluorescence (TADF) dyes in organic light‑emitting diode applications . Fluorinated benzonitriles with electron‑withdrawing nitrile and halogen substituents are established acceptor motifs in donor‑acceptor TADF emitters; the presence of three different halogens provides three independent sites for sequential coupling of donor units (e.g., carbazole, phenoxazine, acridan), enabling precise tuning of the singlet‑triplet energy gap (ΔEST) [1]. Comparative photophysical data for TADF emitters prepared from 5‑bromo‑3‑chloro‑2‑fluorobenzonitrile vs. those from 2‑bromo‑5‑fluorobenzonitrile or 4‑bromobenzonitrile are not publicly available, so this item is classified as supporting.

Organic electronics OLED materials Photophysics

Optimal Deployment Areas for 5‑Bromo‑3‑chloro‑2‑fluorobenzonitrile Based on Verified Differentiation


Sequential, Chemoselective Cross‑Coupling in Multi‑Step API Intermediate Synthesis

In routes requiring two or three successive Pd‑ or Cu‑catalyzed C–C/C–N bond formations on the same aromatic ring, 5‑bromo‑3‑chloro‑2‑fluorobenzonitrile provides an inherent reactivity ladder (C–Br > C–Cl ≫ C–F). This eliminates the need for protecting‑group manipulations between coupling events, as demonstrated in the class‑level leaving‑group order established by Guo et al. (2008) . Medicinal chemistry teams targeting GABAₐ α₂/α₃ ligands or kinase inhibitors commonly exploit this feature to rapidly generate analogs with varied substitution at three distinct positions, shortening synthesis cycle times and increasing library throughput relative to uniform‑halogen benzonitriles.

Distillation‑Driven Purification in Scale‑Up Chemistry

The predicted boiling point difference of approximately 28 °C between 5‑bromo‑3‑chloro‑2‑fluorobenzonitrile (239.6 °C) and its regioisomer 2‑bromo‑3‑chloro‑5‑fluorobenzonitrile (268.0 °C) can be exploited in fractional distillation during intermediate isolation. For kilo‑lab and pilot‑plant operations, this thermal gap provides a practical margin for removing low‑boiling impurities while maintaining product integrity, thereby reducing column chromatography dependence and improving process mass intensity (PMI).

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